4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the individual rings followed by their coupling. For instance, the tetrahydro-2H-thiopyran ring could potentially be synthesized from a suitable diester through a Dieckmann condensation .Scientific Research Applications
Synthesis and Biological Activities
Sulfonamides are a crucial class of drugs, with various pharmacological agents exhibiting antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The sulfonamide hybrids combine sulfonamide functional groups with other organic compounds, leading to a broad spectrum of biological activities. Recent advances in sulfonamide hybrids focus on designing and developing two-component systems that integrate coumarin, indole, quinoline, and other pharmaceutical active scaffolds to enhance their efficacy and target specificity. These developments have opened new avenues in drug discovery, particularly in addressing complex diseases with multifactorial etiologies (Ghomashi et al., 2022).
Potential Applications in Drug Discovery
The synthesis of sulfonamide hybrids has led to the discovery of compounds with potent anticancer activities. By incorporating tetrahydropyridine (THP) moieties into 1,3,4-oxadiazole derivatives, researchers have developed compounds showing moderate cytotoxicity against cancer cell lines. This approach highlights the potential of sulfonamide hybrids in developing new anticancer therapies, offering a promising direction for future research in oncology (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
11-oxo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c24-17-2-1-13-9-15(10-14-3-6-23(17)18(13)14)29(25,26)20-11-16-21-19(22-27-16)12-4-7-28-8-5-12/h9-10,12,20H,1-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOKQAEAIRJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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